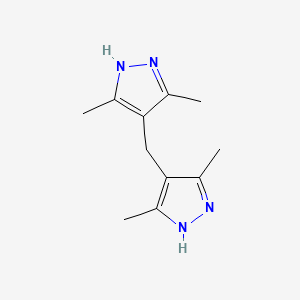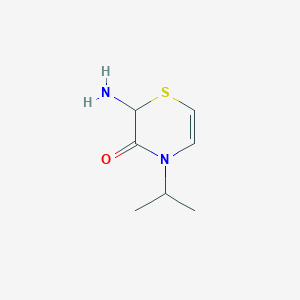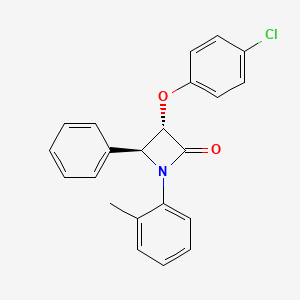
2-Hydroxy-1-nitroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-nitroethan-1-one is an organic compound with the molecular formula C8H7NO4 It is known for its unique chemical structure, which includes a hydroxyl group and a nitro group attached to an ethanone backbone
Preparation Methods
The synthesis of 2-Hydroxy-1-nitroethan-1-one can be achieved through several methods. One common synthetic route involves the nitration of ethanone derivatives under controlled conditions. The reaction typically requires a nitrating agent such as nitric acid or a nitrate salt, along with a catalyst to facilitate the reaction. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Hydroxy-1-nitroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of hydroxylamine derivatives.
Scientific Research Applications
2-Hydroxy-1-nitroethan-1-one has several applications in scientific research:
- Chemistry
Properties
CAS No. |
89574-89-0 |
|---|---|
Molecular Formula |
C2H3NO4 |
Molecular Weight |
105.05 g/mol |
IUPAC Name |
2-hydroxy-1-nitroethanone |
InChI |
InChI=1S/C2H3NO4/c4-1-2(5)3(6)7/h4H,1H2 |
InChI Key |
QPNYDWGJPCXKFG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)

![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)

![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)
![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)



![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)


